molecular formula C9H16O4 B8655214 (Tetrahydropyran-4-yloxy)acetic Acid Ethyl Ester

(Tetrahydropyran-4-yloxy)acetic Acid Ethyl Ester

Cat. No. B8655214
M. Wt: 188.22 g/mol
InChI Key: GGVKVSGVGKXZNI-UHFFFAOYSA-N
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Patent
US07741493B2

Procedure details

To a solution of tetrahydro-4H-pyran-4-one (1.0 g, 10.0 mmol) in cold (0° C.) THF is added 1.0M lithium aluminum hydride in THF (5 mL, 5.0 mmol). The reaction mixture is stirred at 0° C. for 15 min. followed by the sequential addition of water (0.190 mL), 5M sodium hydroxide (0.190 mL), and water (0.190 mL) and Et2O. The mixture is filtered, and the filtrate is evaporated to give tetrahydro-4H-pyran-4-ol, which is dissolved in dichloromethane (30 mL). To the solution is added rhodium (II) acetate dimer (44 mg) followed by ethyl diazoacetate (1.25 g, 11.0 mmol). The reaction mixture is stirred at RT for 40 min. The reaction mixture is diluted with ethanol, filtered through Celite, and the filtrate is evaporated and the residue is vacuum distilled at 150° C. to give 1.67 g of the product 409. 1H NMR (CDCl3) δ 4.21 (q, 2H), 4.11 (s, 2H), 3.95 (dt, 2H), 3.59 (m, 1H), 3.42 (dt, 2H), 1.91 (m, 2H), 1.62 (m, 2H), 1.28 (t, 3H); MS: m/z 189 (M++1).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
44 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N-].[CH2:9]([OH:11])[CH3:10]>ClCCl.CC(O)=O.CC(O)=O.CC(O)=O.CC(O)=O.[Rh].[Rh]>[CH2:7]([O:6][C:4](=[O:5])[CH2:3][O:11][CH:9]1[CH2:3][CH2:4][O:6][CH2:7][CH2:10]1)[CH3:8] |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
44 mg
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled at 150° C.

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)OC(COC1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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